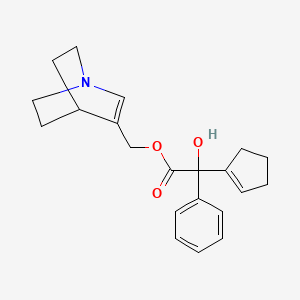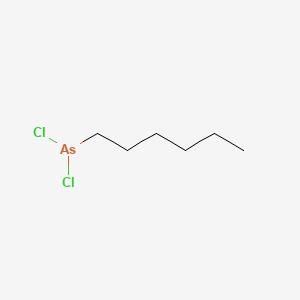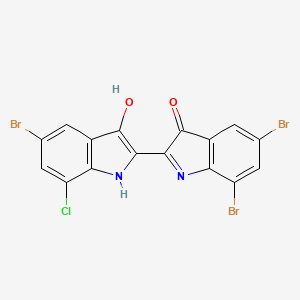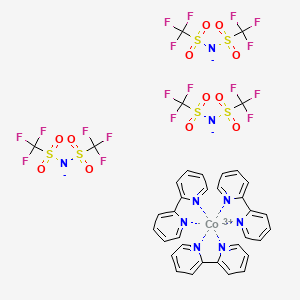
Tris-(2,2'-bipyridine)cobalt(III) tris(trifluoromethanesulfonimide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris-(2,2'-bipyridine)cobalt(III) tris(trifluoromethanesulfonimide): is a coordination complex featuring a cobalt(III) ion coordinated to three bipyridine ligands and three trifluoromethanesulfonimide (tris(trifluoromethanesulfonimide)) counterions. This complex is notable for its stability and unique electronic properties, making it a subject of interest in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Ligand Exchange Reaction: One common method involves the reaction of cobalt(II) chloride hexahydrate with 2,2'-bipyridine in the presence of a base, followed by oxidation to cobalt(III) using an oxidizing agent such as hydrogen peroxide.
Electrochemical Synthesis: Electrochemical methods can also be employed, where cobalt(II) salts are oxidized in the presence of bipyridine ligands under controlled electrochemical conditions.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often used, where the reaction mixture is prepared in large reactors, and the product is isolated through crystallization and purification steps.
Continuous Flow Synthesis: Continuous flow synthesis can also be employed for large-scale production, offering advantages in terms of efficiency and control over reaction conditions.
Types of Reactions:
Redox Reactions: The complex can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.
Substitution Reactions: Substitution reactions can occur, where the bipyridine ligands are replaced by other ligands.
Coordination Reactions: The complex can also participate in coordination reactions with various ligands, forming new coordination compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, ascorbic acid, and other reducing agents can be employed.
Solvents: Organic solvents such as methanol, ethanol, and acetonitrile are often used.
Major Products Formed:
Cobalt(II) Complexes: Reduction of the complex can yield cobalt(II) complexes.
New Coordination Compounds: Substitution and coordination reactions can lead to the formation of new coordination compounds with different ligands.
科学研究应用
Chemistry: The complex is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes. Biology: It serves as a redox mediator in biological systems, facilitating electron transfer processes in enzymes and proteins. Medicine: The complex is explored for its potential use in photodynamic therapy and as an antimicrobial agent. Industry: It is utilized in electrochemical devices, such as sensors and batteries, due to its electrochemical properties.
作用机制
The compound exerts its effects through its ability to undergo redox reactions and coordinate with various ligands. The cobalt(III) ion acts as a central metal atom, facilitating electron transfer processes and binding to different ligands. The molecular targets and pathways involved depend on the specific application, such as enzyme binding in biological systems or ligand exchange in chemical reactions.
相似化合物的比较
Tris-(2,2'-bipyridine)cobalt(III) chloride: This compound is similar in structure but uses chloride ions instead of trifluoromethanesulfonimide.
Tris-(2,2'-bipyridine)nickel(II): This complex features a nickel(II) ion instead of cobalt(III), resulting in different electronic properties.
Tris-(2,2'-bipyridine)iron(III): This complex uses an iron(III) ion, which also exhibits unique redox properties.
Uniqueness: Tris-(2,2'-bipyridine)cobalt(III) tris(trifluoromethanesulfonimide) stands out due to its high stability and unique electronic properties, making it suitable for a wide range of applications in scientific research and industry.
属性
CAS 编号 |
1353745-91-1 |
|---|---|
分子式 |
C36H24CoF18N9O12S6 |
分子量 |
1367.9 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/3C10H8N2.3C2F6NO4S2.Co/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*1-8H;;;;/q;;;3*-1;+3 |
InChI 键 |
IHKSMCBGZROVIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



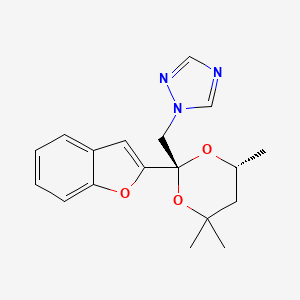
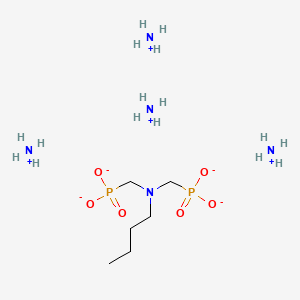
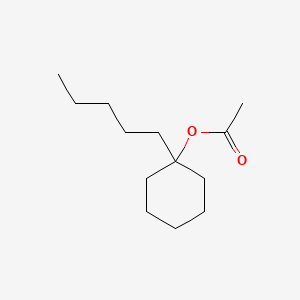

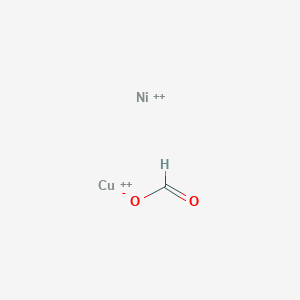
![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)
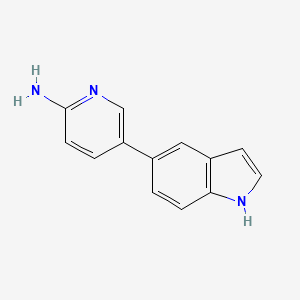
![8-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one](/img/structure/B15347386.png)
![4-[4-(4-carboxy-3-hydroxyphenyl)-3-methylphenyl]-2-hydroxybenzoic acid](/img/structure/B15347390.png)
